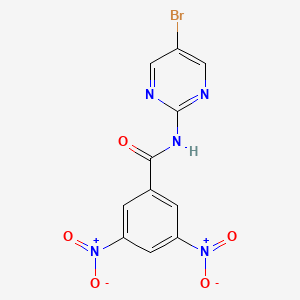

N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide

CAS No.:

Cat. No.: VC14630496

Molecular Formula: C11H6BrN5O5

Molecular Weight: 368.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6BrN5O5 |

|---|---|

| Molecular Weight | 368.10 g/mol |

| IUPAC Name | N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide |

| Standard InChI | InChI=1S/C11H6BrN5O5/c12-7-4-13-11(14-5-7)15-10(18)6-1-8(16(19)20)3-9(2-6)17(21)22/h1-5H,(H,13,14,15,18) |

| Standard InChI Key | RRVORVDIIUDTSO-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=NC=C(C=N2)Br |

Introduction

N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide is a synthetic organic compound that combines a brominated pyrimidine ring with a dinitro-substituted benzamide moiety. This unique structure confers potential biological activities and chemical properties, making it a subject of interest in medicinal chemistry and materials science.

Synthesis Methods

The synthesis of N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide typically involves several key steps, requiring careful control of reaction conditions such as temperature and concentration to ensure high yields and purity. Catalysts may be used to enhance reaction rates and selectivity.

| Synthesis Steps | Description |

|---|---|

| 1. Preparation of Starting Materials | Obtain 5-bromopyrimidine-2-amine and 3,5-dinitrobenzoic acid. |

| 2. Coupling Reaction | Use a coupling agent (e.g., dicyclohexylcarbodiimide) to link the pyrimidine and benzamide moieties. |

| 3. Purification | Employ techniques like chromatography to isolate the product. |

Biological Activities and Potential Applications

Compounds similar to N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide have shown diverse biological activities, including antimicrobial effects against Mycobacterium tuberculosis. The presence of both bromine and nitro groups enhances its reactivity and potential as a pharmaceutical agent.

| Potential Applications | Description |

|---|---|

| Medicinal Chemistry | Investigated for its therapeutic potential due to its unique structure. |

| Materials Science | Its chemical properties make it suitable for various applications in materials science. |

| Biological Interactions | Studies focus on its binding affinity to proteins or nucleic acids. |

Chemical Reactivity

N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide can participate in various chemical reactions, such as oxidation and reduction. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

| Chemical Reaction | Reagents |

|---|---|

| Oxidation | Potassium permanganate |

| Reduction | Sodium borohydride |

Comparison with Similar Compounds

The uniqueness of N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide lies in its combination of a halogenated pyrimidine and a dinitro-substituted benzamide, which may confer distinct biological activities not found in similar compounds.

| Compound | Structure Features | Similarity Level |

|---|---|---|

| N-(4-bromopyridin-2-yl)acetamide | Brominated pyridine moiety | 0.90 |

| 5-Bromo-N-methylpyridin-2-amine | Methylated nitrogen on pyridine | 0.83 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume